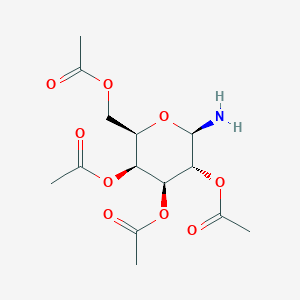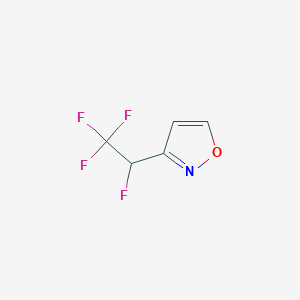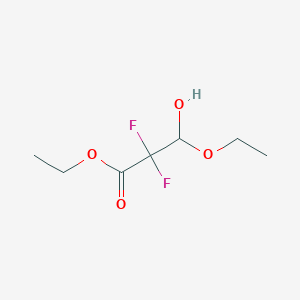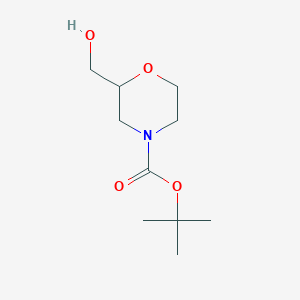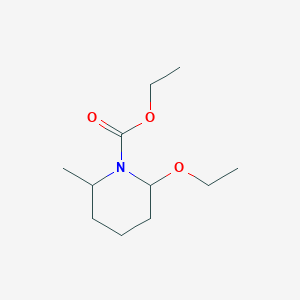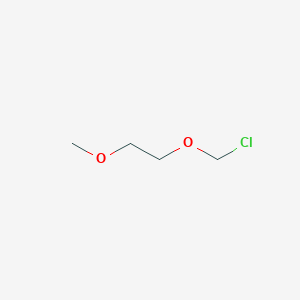
2-メトキシエトキシメチルクロリド
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) were synthesized using atom transfer radical polymerization (ATRP), which suggests that MEMCl could potentially be used in polymerization reactions to create copolymers with specific properties . Additionally, the synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate from dimethyl oxalate indicates that MEMCl could be used as an intermediate in the synthesis of labeled compounds .
Molecular Structure Analysis
The molecular structure of MEMCl-related compounds can be complex. For example, the asymmetric unit of 2-(methoxycarbonyl)anilinium chloride monohydrate contains two crystallographically independent cations, two chloride ions, and two water molecules, forming a three-dimensional network structure through hydrogen bonds and π–π stacking interactions . This suggests that MEMCl could also form various interactions in a crystalline state.
Chemical Reactions Analysis
The reactivity of MEMCl can be inferred from similar compounds. The acetolysis of 2,2-dimethyl-1-(p-methoxyphenyl)propyl chloride is an example of an SN2C+-type solvolysis reaction . This indicates that MEMCl might undergo similar solvolysis reactions under certain conditions. Furthermore, the reactivity of free chlorine constituents toward aromatic ethers suggests that MEMCl could react with other organic compounds in the presence of free chlorine .
Physical and Chemical Properties Analysis
The physical and chemical properties of MEMCl can be deduced from the behavior of related compounds. The phase transitions in water of copolymers based on MEO2MA and oligo(ethylene glycol) methacrylate were studied, showing sharp lower critical solution temperatures (LCST) around 40-50 °C, which implies that MEMCl might also influence the thermal properties of copolymers . The regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through uncatalyzed condensation reactions indicates that MEMCl could be involved in similar condensation reactions to yield various functionalized esters and sulfones .
科学的研究の応用
ロキシスロマイシン側鎖の合成
2-メトキシエトキシメチルクロリド(MEMクロリド): は、抗生物質であるロキシスロマイシンなどの複雑な分子の合成に使用されます。 具体的には、ロキシスロマイシンのエーテル側鎖の構築における重要な試薬として役立ちます 。この用途は、MEMクロリドが薬理学的に活性な化合物の合成を促進する役割を果たすことを示しています。
ヒドロキシル基の保護
ペプチド合成では、官能基の保護が不可欠です。 MEMクロリドは、セリンやスレオニンなどのアミノ酸のヒドロキシル(OH)基を保護するために使用されます 。この保護は、合成プロセス中に不要な反応を防止し、ペプチドの正しい配列と構造を確保するために不可欠です。
有機金属反応における立体配向基
MEMクロリドのキレート能力は、有機金属反応における立体配向基として有益です。 MEMクロリドは、タクスシン(複雑な天然物)の合成中、α-メトキシビニルリチウムのカルボニル基への立体制御された付加に使用されました 。これは、合成化学における立体化学的制御を達成する役割を強調しています。
金属への配位
この化合物は金属に配位する能力があり、ルイス酸による開裂を促進できます 。この特性は、金属イオンへの配位が特定の変換の反応性または選択性を高めることができる反応において特に有用です。
非プロトン性条件下での開裂
MEMクロリドは、非プロトン性条件(水やアルコールなどのプロトン性溶媒を含まない環境)下で選択的に開裂します 。この選択的な開裂は、さまざまなOH保護試薬を使用する場合に有利であり、合成経路において正確な脱保護ステップを可能にします。
水分および熱に敏感な用途
MEMクロリドは、水分や熱に敏感であるため、取り扱いと保管に注意が必要です。 この特性は、薬剤合成における敏感な中間体の調製など、制御された反応性が必要な用途において重要です 。
有機合成における研究用途
MEMクロリドは、研究用のみ(RUO)に指定されており、有機合成における実験および調査シナリオにおける主要な用途を示しています 。研究者は、新しい合成方法論の開発や反応機構の研究において、MEMクロリドの安定した性能に頼っています。
さまざまな反応条件との適合性
最後に、MEMクロリドはさまざまな反応条件下で安定しているため、有機化学において汎用性の高い試薬となっています。 MEMクロリドはさまざまな試薬や条件と適合するため、幅広い化学変換で使用できます 。
作用機序
Target of Action
2-Methoxyethoxymethyl chloride, also known as MEM chloride, is primarily used as an alkylating agent . Its primary target is the hydroxyl group in organic compounds . It is used in organic synthesis for introducing the methoxyethoxy ether (MEM) protecting group .
Mode of Action
The mode of action of 2-Methoxyethoxymethyl chloride involves the protection of the hydroxyl function in organic compounds . Typically, the alcohol to be protected is deprotonated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane followed by the addition of 2-methoxyethoxymethyl chloride . This results in the formation of a MEM ether .
Biochemical Pathways
The biochemical pathways affected by 2-Methoxyethoxymethyl chloride are those involving the hydroxyl function in organic compounds . The compound acts as a protecting group for the hydroxyl function, preventing it from undergoing unwanted reactions during the synthesis process .
Result of Action
The primary result of the action of 2-Methoxyethoxymethyl chloride is the protection of the hydroxyl function in organic compounds . This allows for more complex organic synthesis processes to take place without unwanted reactions occurring at the hydroxyl site . The MEM protecting group can be cleaved (deprotection) with a range of Lewis and Bronsted acids .
Action Environment
The action of 2-Methoxyethoxymethyl chloride is influenced by various environmental factors. For instance, the compound is stable under a variety of reaction conditions . It should be kept away from heat and sources of ignition due to its flammability . Furthermore, the compound’s efficacy as a protecting group can be influenced by the presence of other compounds and the specific conditions of the reaction .
Safety and Hazards
2-Methoxyethoxymethyl chloride is classified as a flammable liquid and vapor . It may cause cancer, skin irritation, serious eye irritation, and respiratory irritation . It is advised to obtain special instructions before use, keep away from heat, sparks, open flames, hot surfaces, and to wear protective gloves, protective clothing, eye protection, and face protection .
特性
IUPAC Name |
1-(chloromethoxy)-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAAQBNMRITRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063250 | |
| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3970-21-6 | |
| Record name | 1-(Chloromethoxy)-2-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyethoxymethyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,5-dioxahexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYETHOXYMETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5RRM67QUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-Methoxyethoxymethyl chloride primarily used for in organic synthesis?
A1: 2-Methoxyethoxymethyl chloride (MEM-Cl) is primarily used as a protecting group for alcohols, phenols, and carboxylic acids in organic synthesis. [, ] This means it can temporarily mask these functional groups, preventing them from reacting while other transformations are carried out on the molecule.
Q2: Can you provide an example of how 2-Methoxyethoxymethyl chloride is used in natural product synthesis?
A2: One study demonstrated the use of MEM-Cl in synthesizing a key component of Orellanine, a toxin found in certain mushrooms. [] The researchers utilized MEM-Cl to protect a specific hydroxyl group on a hydroxypyridine molecule. This protection was crucial to successfully carry out subsequent reactions in the synthesis pathway towards Orellanine.
Q3: How is the protecting group introduced and removed using 2-Methoxyethoxymethyl chloride?
A3: The protection of phenols and hydroxypyridines with the 2-Methoxyethoxymethyl (MEM) group is achieved through phase-transfer catalysis using Aliquat 336®. [] Once the desired reactions are completed, the MEM protecting group can be easily removed using Amberlyst 15®, a readily available acidic resin. [] This straightforward introduction and removal make it a convenient protecting strategy in multi-step synthesis.
Q4: Are there any metal-binding applications of molecules containing the 2-Methoxyethoxymethyl group?
A4: Research has shown that some compounds synthesized using 2-Methoxyethoxymethyl chloride exhibit metal-binding properties. [] Specifically, a study demonstrated that compound (12), a derivative of β-ketomacrolide synthesized using MEM-Cl, displayed binding affinity towards potassium and cesium ions. [] This finding suggests potential applications for such compounds in areas like metal ion detection or extraction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



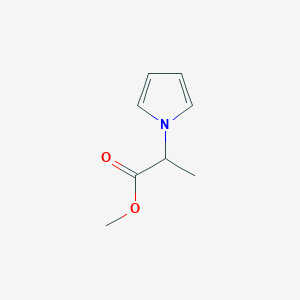
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
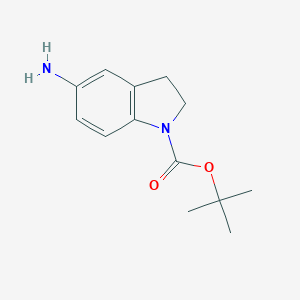
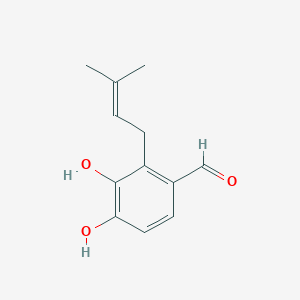


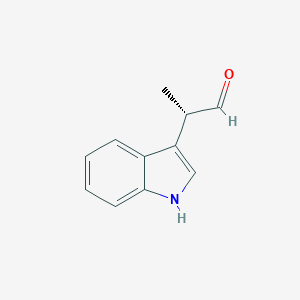

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)
